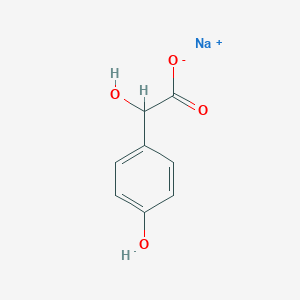

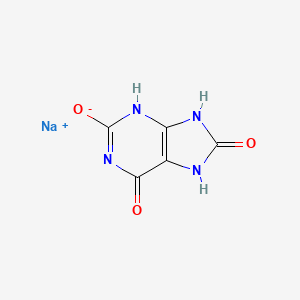

sodium;6,8-dioxo-7,9-dihydro-3H-purin-2-olate

Übersicht

Beschreibung

Yellow Fever Virus . This virus is found in tropical and subtropical areas of Africa and South America and is spread to people by the bite of an infected mosquito . Yellow fever is a very rare cause of illness in U.S. travelers, but it can range from a fever with aches and pains to severe liver disease with bleeding and yellowing skin (jaundice) .

Vorbereitungsmethoden

The preparation of samples for analysis of compounds like sodium;6,8-dioxo-7,9-dihydro-3H-purin-2-olate often involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique is powerful for the quantification of small molecules in body fluids, but some sample preparation is necessary prior to analysis . The key factors to consider when selecting an LC-MS/MS sample preparation strategy include removing proteins and other constituents that may precipitate when injected into the LC mobile phase, improving chromatographic performance, and selectively depleting the biological matrix to increase the analyte-to-matrix ratio .

Analyse Chemischer Reaktionen

The compound undergoes various types of reactions, including fragmentation reactions using electrospray ionization mass spectrometry (ESI-MS). This technique is important for the structural elucidation and characterization of synthetic and natural products . Common fragmentation reactions for ions generated by ESI in positive and negative modes using collision cells include charge retention fragmentations (CRF) and charge migration fragmentations (CMF) . These reactions help in understanding the structural details of the compound.

Wissenschaftliche Forschungsanwendungen

The compound sodium;6,8-dioxo-7,9-dihydro-3H-purin-2-olate has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used in the study of viral infections, vaccine development, and epidemiology. The yellow fever virus is monitored to prevent and control outbreaks, and research on this virus helps in understanding its transmission, pathology, and potential treatments .

Wirkmechanismus

The mechanism of action of the yellow fever virus involves its transmission through the bite of an infected mosquito. Once inside the human body, the virus targets liver cells, leading to liver damage and jaundice. The virus also affects the immune system, causing a range of symptoms from mild fever to severe hemorrhagic disease .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to sodium;6,8-dioxo-7,9-dihydro-3H-purin-2-olate include other flaviviruses such as dengue virus, Zika virus, and West Nile virus. These viruses share similar transmission methods and symptoms but differ in their geographical distribution and severity of disease. The yellow fever virus is unique in its ability to cause severe liver disease and jaundice, which is less common in other flavivirus infections .

Eigenschaften

IUPAC Name |

sodium;6,8-dioxo-7,9-dihydro-3H-purin-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O3.Na/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;/h(H4,6,7,8,9,10,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAFSTSRULRIERK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(NC(=O)N1)NC(=NC2=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C12=C(NC(=O)N1)NC(=NC2=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N4NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

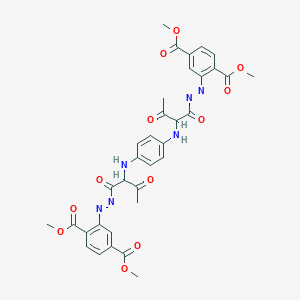

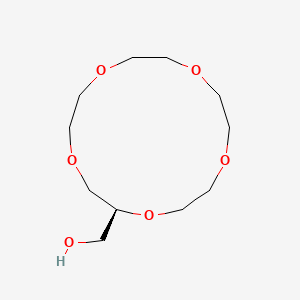

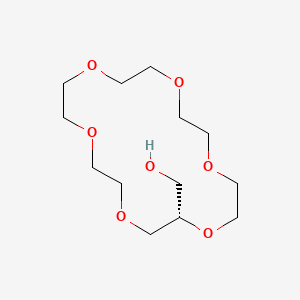

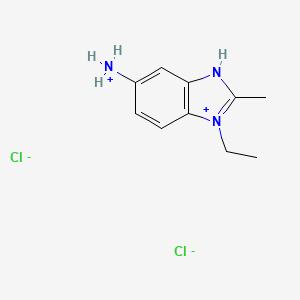

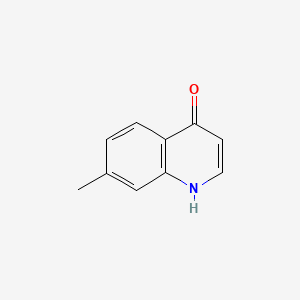

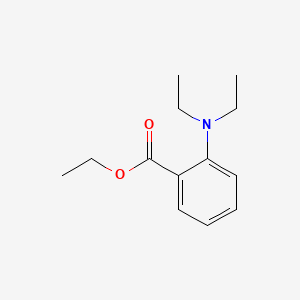

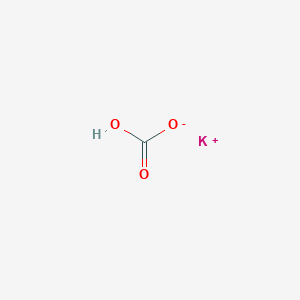

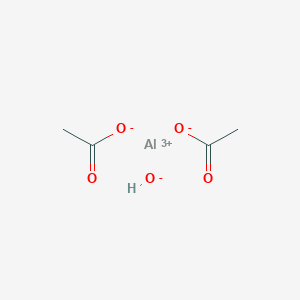

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.